N'-[(E)-(4-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
Description
N'-[(E)-(4-Chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide is a hydrazone derivative synthesized by condensing 2-(1H-indol-3-yl)acetohydrazide with 4-chlorobenzaldehyde. This compound belongs to a class of indole-based hydrazides, which are structurally characterized by an indole core linked to a hydrazide moiety via an acetamide bridge. The (E)-configuration of the imine group (C=N) is critical for its molecular interactions and biological activity, as confirmed by X-ray crystallography in analogous compounds .
Properties
Molecular Formula |
C17H14ClN3O |
|---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C17H14ClN3O/c18-14-7-5-12(6-8-14)10-20-21-17(22)9-13-11-19-16-4-2-1-3-15(13)16/h1-8,10-11,19H,9H2,(H,21,22)/b20-10+ |
InChI Key |
AJXLKQWORBGBEG-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NN=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 2-(1H-indol-3-yl)acetohydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and chlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound has been shown to selectively inhibit cyclooxygenase-2 (COX-2) expression, which is involved in the inflammatory response. This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Hydrazide Derivatives
Key Observations :
Yield Comparison :
- The target compound’s analogs show yields ranging from 54% (tert-butyl derivatives) to 92% (dimethoxyphenyl derivatives) .
- Electron-deficient aldehydes (e.g., 3-nitrobenzaldehyde) typically yield 70–80% due to faster Schiff base formation .
Spectroscopic Characterization
Table 2: NMR and MS Data for Key Analogs
Notable Trends:
Biological Activity
N'-[(E)-(4-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials, supported by various research findings and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-(1H-indol-3-yl)acetohydrazide in the presence of a suitable catalyst. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing indole and hydrazone moieties have shown moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis . The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 7l | Salmonella typhi | Strong |
| 7m | Bacillus subtilis | Moderate |
| 7n | Other strains | Weak to Moderate |
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in neurotransmission and urea metabolism, respectively. The compound demonstrated strong inhibitory activity against urease, making it a potential candidate for treating conditions like urinary tract infections .
| Enzyme | IC50 Value (µM) | Reference Compound (IC50 µM) |
|---|---|---|
| AChE | 6.28 | Donepezil (0.5) |
| Urease | 1.21 | Thiourea (21.25) |
Antioxidant Activity
The antioxidant properties of this compound have also been explored. Compounds with similar indole structures have shown promising results in reducing oxidative stress in cellular models. For example, derivatives demonstrated significant protective effects against H₂O₂-induced oxidative stress in neuronal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By binding to the active site of AChE and urease, the compound prevents substrate interaction, thereby inhibiting their respective pathways.
- Antimicrobial Action : The presence of the chlorophenyl group enhances lipophilicity, allowing better penetration into bacterial membranes.
- Antioxidant Mechanism : The indole ring system may contribute to scavenging free radicals, thus mitigating oxidative damage.
Case Studies
Recent studies have highlighted the efficacy of similar compounds in clinical settings:
- Neuroprotective Effects : A study demonstrated that indole derivatives significantly reduced neuronal cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .
- Antimicrobial Trials : In vivo trials showed that related hydrazone derivatives significantly reduced infection rates in animal models infected with resistant bacterial strains .
Q & A
Q. Q1. What are the optimal synthetic routes for N'-[(E)-(4-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide, and how can reaction conditions be optimized for purity and yield?
Methodological Answer: The compound is typically synthesized via condensation of 2-(1H-indol-3-yl)acetohydrazide with 4-chlorobenzaldehyde. Key steps include:
- Hydrazide Formation : React ethyl 2-(1H-indol-3-yl)acetate with hydrazine hydrate in methanol under reflux (80°C, 6–8 hours) to yield 2-(1H-indol-3-yl)acetohydrazide .
- Schiff Base Formation : Condense the hydrazide with 4-chlorobenzaldehyde in ethanol or acetic acid at room temperature for 18–24 hours. Acetic acid catalyzes imine bond formation, improving yields (e.g., 69% in analogous syntheses) .
- Purification : Recrystallize from methanol or ethanol to remove unreacted starting materials. Monitor purity via TLC (silica gel, ethyl acetate/hexane) and confirm structure using / NMR and HRMS .
Q. Q2. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : NMR confirms the presence of the indole NH proton (~10–12 ppm), hydrazide NH (~9–10 ppm), and aromatic protons (6.5–8.5 ppm). NMR identifies the carbonyl (C=O, ~165–170 ppm) and imine (C=N, ~150–155 ppm) groups .
- HRMS : Exact mass analysis (e.g., calculated for CHClNO: 324.0778) verifies molecular integrity .
- X-ray Crystallography : For structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks .
Advanced Research Questions
Q. Q3. How does the compound interact with biological targets (e.g., enzymes, receptors), and what computational tools can model these interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like cyclooxygenase (COX) or urease. The indole moiety may occupy hydrophobic pockets, while the hydrazide group forms hydrogen bonds with catalytic residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) to prioritize derivatives for synthesis .
- Experimental Validation : Compare computational predictions with in vitro assays (e.g., COX inhibition IC) to resolve discrepancies in binding modes .
Q. Q4. How can researchers address contradictions in reported biological activities (e.g., varying IC50_{50}50 values across studies)?
Methodological Answer:
- Standardized Assays : Ensure consistent cell lines (e.g., HepG2 for anticancer activity) and assay conditions (e.g., 48-hour incubation, MTT protocol). Variability in IC (e.g., 7.68–10.09 μM in anticancer studies) may arise from differences in solvent (DMSO concentration) or cell passage number .
- Structural Analogues : Compare activities of derivatives with/without substituents (e.g., nitro vs. methoxy groups) to identify pharmacophores. For example, nitro-substituted derivatives show enhanced anti-inflammatory activity due to electron-withdrawing effects .
- Meta-Analysis : Use tools like RevMan to statistically pool data from multiple studies, adjusting for experimental biases .
Experimental Design & Data Analysis
Q. Q5. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
- Scaffold Modification : Synthesize derivatives with substituents on the 4-chlorophenyl (e.g., -NO, -OCH) or indole (e.g., 5-methoxy, 2-methyl) groups. Assess impacts on bioactivity .
- Pharmacokinetic Profiling : Use SwissADME to predict logP (lipophilicity) and BBB permeability. Hydrophobic substituents (e.g., methyl groups) may enhance CNS penetration .
- In Vivo Models : For anti-inflammatory studies, use carrageenan-induced rat paw edema models. Dose at 10–50 mg/kg and compare with indomethacin .
Q. Q6. How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. SHELXL refines structures to R-factor < 0.05 .
- Conformational Analysis : Compare torsion angles (e.g., C=N–N–C) between crystal structures and DFT-optimized geometries (B3LYP/6-311G**). Discrepancies may indicate crystal packing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
